molecular formula C20H24S B14553363 5-[4-(Phenylsulfanyl)butyl]-1,2,3,4-tetrahydronaphthalene CAS No. 61836-04-2

5-[4-(Phenylsulfanyl)butyl]-1,2,3,4-tetrahydronaphthalene

Cat. No.: B14553363
CAS No.: 61836-04-2
M. Wt: 296.5 g/mol
InChI Key: VZRGDCAWYVSZHN-UHFFFAOYSA-N
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Description

5-[4-(Phenylsulfanyl)butyl]-1,2,3,4-tetrahydronaphthalene is an organic compound that features a phenylsulfanyl group attached to a butyl chain, which is further connected to a tetrahydronaphthalene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Phenylsulfanyl)butyl]-1,2,3,4-tetrahydronaphthalene typically involves the following steps:

    Formation of the Phenylsulfanyl Intermediate: The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction where a phenylthiol reacts with a suitable halide.

    Attachment to the Butyl Chain: The phenylsulfanyl intermediate is then reacted with a butyl halide under basic conditions to form the phenylsulfanylbutyl intermediate.

    Cyclization to Tetrahydronaphthalene: The final step involves the cyclization of the phenylsulfanylbutyl intermediate with a naphthalene derivative under acidic or catalytic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-[4-(Phenylsulfanyl)butyl]-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the phenylsulfanyl group or to reduce the naphthalene ring.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced naphthalene derivatives or de-sulfanyl products.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-[4-(Phenylsulfanyl)butyl]-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-[4-(Phenylsulfanyl)butyl]-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-tert-butyl-2-hydroxy-3-phenylsulfanyl-benzaldehyde
  • 5-tert-butyl-2-hydroxy-3-methylsulfanylbenzaldehyde
  • Tetra(4-tert-butyl-5-phenylsulfanyl)phthalocyanines

Uniqueness

5-[4-(Phenylsulfanyl)butyl]-1,2,3,4-tetrahydronaphthalene is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its tetrahydronaphthalene core combined with the phenylsulfanyl group makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

61836-04-2

Molecular Formula

C20H24S

Molecular Weight

296.5 g/mol

IUPAC Name

5-(4-phenylsulfanylbutyl)-1,2,3,4-tetrahydronaphthalene

InChI

InChI=1S/C20H24S/c1-2-13-19(14-3-1)21-16-7-6-10-18-12-8-11-17-9-4-5-15-20(17)18/h1-3,8,11-14H,4-7,9-10,15-16H2

InChI Key

VZRGDCAWYVSZHN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC=C2CCCCSC3=CC=CC=C3

Origin of Product

United States

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